molecular formula C23H26ClN7O3 B10820087 Avanafil-13C-d3

Avanafil-13C-d3

Cat. No.: B10820087
M. Wt: 488.0 g/mol
InChI Key: WEAJZXNPAWBCOA-PFMZXWIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Avanafil-13C-d3 involves the incorporation of carbon-13 and deuterium into the Avanafil molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:

    Preparation of Labeled Precursors: The labeled carbon and deuterium atoms are introduced into the starting materials.

    Formation of the Core Structure: The core structure of Avanafil is synthesized through a series of condensation and cyclization reactions.

    Final Labeling Steps: The labeled precursors are incorporated into the core structure under specific reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Avanafil-13C-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Scientific Research Applications

Avanafil-13C-d3 has a wide range of scientific research applications:

Mechanism of Action

Avanafil-13C-d3 exerts its effects by selectively inhibiting phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Another PDE5 inhibitor used for erectile dysfunction.

    Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.

    Vardenafil: Similar in structure and function to Avanafil but with different pharmacokinetic properties.

Uniqueness of Avanafil-13C-d3

This compound is unique due to its labeled isotopes, which provide distinct advantages in research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and quantitation in pharmacokinetic studies, making it a valuable tool for scientists .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C23H26ClN7O3

Molecular Weight

488.0 g/mol

IUPAC Name

4-[[3-chloro-4-(trideuterio(113C)methoxy)phenyl]methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i1+1D3

InChI Key

WEAJZXNPAWBCOA-PFMZXWIMSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.